molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

Cat. No. B3012054
CAS RN: 1707714-56-4
M. Wt: 255.74
InChI Key: UKRKGZZXOYYAIG-UHFFFAOYSA-N
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Description

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the formula C13H17NO2・HCl . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is based on a benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to avoid contact with heat/sparks/open flames/hot surfaces .

Future Directions

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .

Biochemical Pathways

The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .

Pharmacokinetics

The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure

properties

IUPAC Name

6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKGZZXOYYAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

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